![molecular formula C9H3BrCl2FN B1528913 4-Bromo-6,7-dichloro-8-fluoroquinoline CAS No. 1375302-37-6](/img/structure/B1528913.png)
4-Bromo-6,7-dichloro-8-fluoroquinoline
Overview
Description
“4-Bromo-6,7-dichloro-8-fluoroquinoline” is a chemical compound with the molecular formula C9H3BrCl2FN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6,7-dichloro-8-fluoroquinoline” can be represented by the SMILES stringFc1cccc2c(Br)ccnc12
. This indicates that the molecule has a quinoline core with bromine, chlorine, and fluorine substituents. Physical And Chemical Properties Analysis
“4-Bromo-6,7-dichloro-8-fluoroquinoline” is a solid compound . Its molecular weight is 294.93 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Antibacterial and Antiviral Agents
4-Bromo-6,7-dichloro-8-fluoroquinoline: is a fluorinated quinoline, a class of compounds known for their potent antibacterial and antiviral activities. The incorporation of fluorine atoms into quinolines enhances their biological activity, making them effective against a broad spectrum of pathogens. This compound can be used to develop new antibiotics and antiviral drugs, especially in the face of rising antibiotic resistance .
Antineoplastic Agents
The unique structure of fluorinated quinolines has been exploited in the development of antineoplastic drugs4-Bromo-6,7-dichloro-8-fluoroquinoline can serve as an intermediate in the synthesis of compounds like linrodostat, which is an inhibitor of indoleamine 2,3-dioxygenase used in anti-cancer treatments .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, 4-Bromo-6,7-dichloro-8-fluoroquinoline can be utilized in the preparation of dyes for OLEDs. Its reactivity allows for the synthesis of compounds that emit light when an electric current is applied, which is fundamental for the development of OLED displays .
Solar Cells
This compound’s potential in the synthesis of dyes also extends to solar cells applications. The photovoltaic industry can benefit from the unique light-absorbing properties of 4-Bromo-6,7-dichloro-8-fluoroquinoline -based dyes, which can improve the efficiency of solar cells .
Enzyme Inhibition
Many synthetic quinolines are known to inhibit various enzymes, which is crucial in the treatment of diseases like rheumatic arthritis and psoriasis4-Bromo-6,7-dichloro-8-fluoroquinoline could be a key ingredient in the development of new enzyme inhibitors due to its structural flexibility and reactivity .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . It’s recommended to handle the compound with appropriate safety measures .
Future Directions
properties
IUPAC Name |
4-bromo-6,7-dichloro-8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2FN/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPBCNMEZUCVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(C(=C2F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dichloro-8-fluoroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.